Chloromebuform
Overview
Description
Chloromebuform, also known by its chemical name N-butyl-N-(4-chloro-o-tolyl)-N-methylformamidine, is an organochloride compound that was primarily used as an insecticide and acaricide. It was introduced around 1975 and has been used for controlling various pests such as cattle scabies, ticks, lice, mange mites, stable flies, and horse flies . Despite its initial popularity, it is now considered obsolete in many regions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromebuform can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-chloro-2-methylbenzaldehyde with butylamine and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Chloromebuform undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines.
Scientific Research Applications
Chloromebuform has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying organochloride chemistry.
Biology: In studies related to pest control and the effects of organochlorides on biological systems.
Medicine: Investigated for its potential use in veterinary medicine for controlling ectoparasites.
Industry: Used in the formulation of insecticides and acaricides for agricultural and veterinary applications.
Mechanism of Action
Chloromebuform exerts its effects primarily through its action on the nervous system of insects and mites. It disrupts the normal function of neurotransmitters, leading to paralysis and death of the pests. The exact molecular targets and pathways involved include interference with acetylcholine receptors and inhibition of acetylcholinesterase activity, which are crucial for nerve signal transmission.
Comparison with Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Chlorpyrifos: An organophosphate insecticide.
Chlordane: An organochlorine compound used as a pesticide.
Comparison: Chloromebuform is unique in its specific application as an acaricide and insecticide with a distinct mechanism of action targeting the nervous system of pests. Unlike Chlorambucil, which is used in medical treatments, and Chlorpyrifos and Chlordane, which have broader applications and different modes of action, this compound’s use is more specialized and targeted .
Properties
IUPAC Name |
N-butyl-N'-(4-chloro-2-methylphenyl)-N-methylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-4-5-8-16(3)10-15-13-7-6-12(14)9-11(13)2/h6-7,9-10H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDYXRYNDPEKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C=NC1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058074 | |
Record name | Chloromebuform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37407-77-5 | |
Record name | N-Butyl-N′-(4-chloro-2-methylphenyl)-N-methylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37407-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromebuform [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037407775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromebuform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROMEBUFORM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0Y7KDS1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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